Melting Point Differentiation: 2-Cyanomethyl vs. 3-Carbonitrile Regioisomer Enables Crystallization-Based Purification
The target compound 1-benzhydryl-2-(cyanomethyl)azetidine exhibits a melting point of 82–85°C as a crystalline solid, as reported in US Patent 4,620,866 [1]. The 3-positional isomer 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5) melts at 150–153°C . This substantial ~68°C difference in melting point provides a practical, quantifiable basis for identity confirmation and purity assessment via melting point determination, and reflects fundamentally different crystal packing arising from the cyanomethyl side chain at the 2-position versus the directly-attached nitrile at the 3-position.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 82–85°C (as crystalline solid, recrystallized from methanol) |
| Comparator Or Baseline | 1-Benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5): 150–153°C (white solid) |
| Quantified Difference | Δ ~68°C (comparator melts approximately 68°C higher) |
| Conditions | Target: recrystallized from methanol per US 4,620,866; Comparator: commercial specification from Thermo Scientific / Alfa Aesar |
Why This Matters
A 68°C melting point differential enables unambiguous identity verification and crystallization-based purification, reducing the risk of regioisomer cross-contamination in procurement and downstream synthesis.
- [1] Orr, A.F. US Patent 4,620,866, Example 1C: 1-benzhydryl-2-(cyanomethyl)azetidine, m.p. 82–85°C. View Source
